

A Comparative Guide to Urinary Allotetrahydrocortisol Reference Intervals in Adults

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allotetrahydrocortisol*

Cat. No.: *B135583*

[Get Quote](#)

This guide provides a comprehensive comparison of reference intervals for urinary **allotetrahydrocortisol** (aTHF), a key metabolite of cortisol, in the adult population. The data presented is intended for researchers, scientists, and drug development professionals engaged in endocrinology, clinical chemistry, and metabolic studies. This document summarizes reference intervals established by gas chromatography-mass spectrometry (GC-MS), a gold-standard method for steroid analysis, and details the experimental protocols utilized in key studies.

Comparison of Allotetrahydrocortisol Reference Intervals

The following table summarizes age- and sex-specific reference intervals for 24-hour urinary excretion of **allotetrahydrocortisol** (also referred to as 5 α -Tetrahydrocortisol) from a large, population-based study. These values were determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Reference Intervals for 24-hour Urinary **Allotetrahydrocortisol** ($\mu\text{g}/24\text{ hours}$) by GC-MS

Age (Years)	Men (2.5th - 97.5th Percentile)	Women (2.5th - 97.5th Percentile)
20	208 - 1422	148 - 1045
30	201 - 1344	148 - 1045
40	194 - 1272	148 - 1045
50	187 - 1205	148 - 1045
60	180 - 1143	148 - 1045
70	174 - 1086	148 - 1045
80	168 - 1033	148 - 1045

Data sourced from the Swiss Kidney Project on Genes in Hypertension (SKIPOGH) cohort study.[\[1\]](#)[\[2\]](#)[\[3\]](#)

It is important to note that reference intervals can be influenced by factors such as population ethnicity, diet, and specific laboratory methodologies.[\[4\]](#) Studies on a Dutch population using GC-MS/MS also established age- and sex-specific reference intervals, reinforcing the observation that excretion of cortisol metabolites remains relatively constant throughout adult life, though a slight decrease with age is observed in men.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Methodological Approaches to Urinary Steroid Profiling

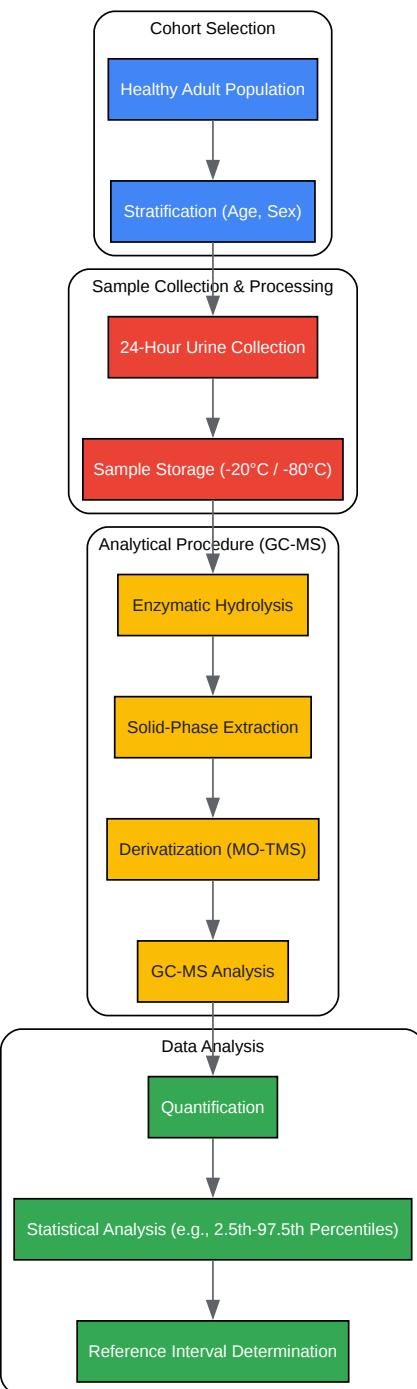
The establishment of reliable reference intervals is critically dependent on the analytical methodology. Gas chromatography-mass spectrometry (GC-MS and GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for the accurate quantification of urinary steroids, having largely superseded less specific immunoassay methods.

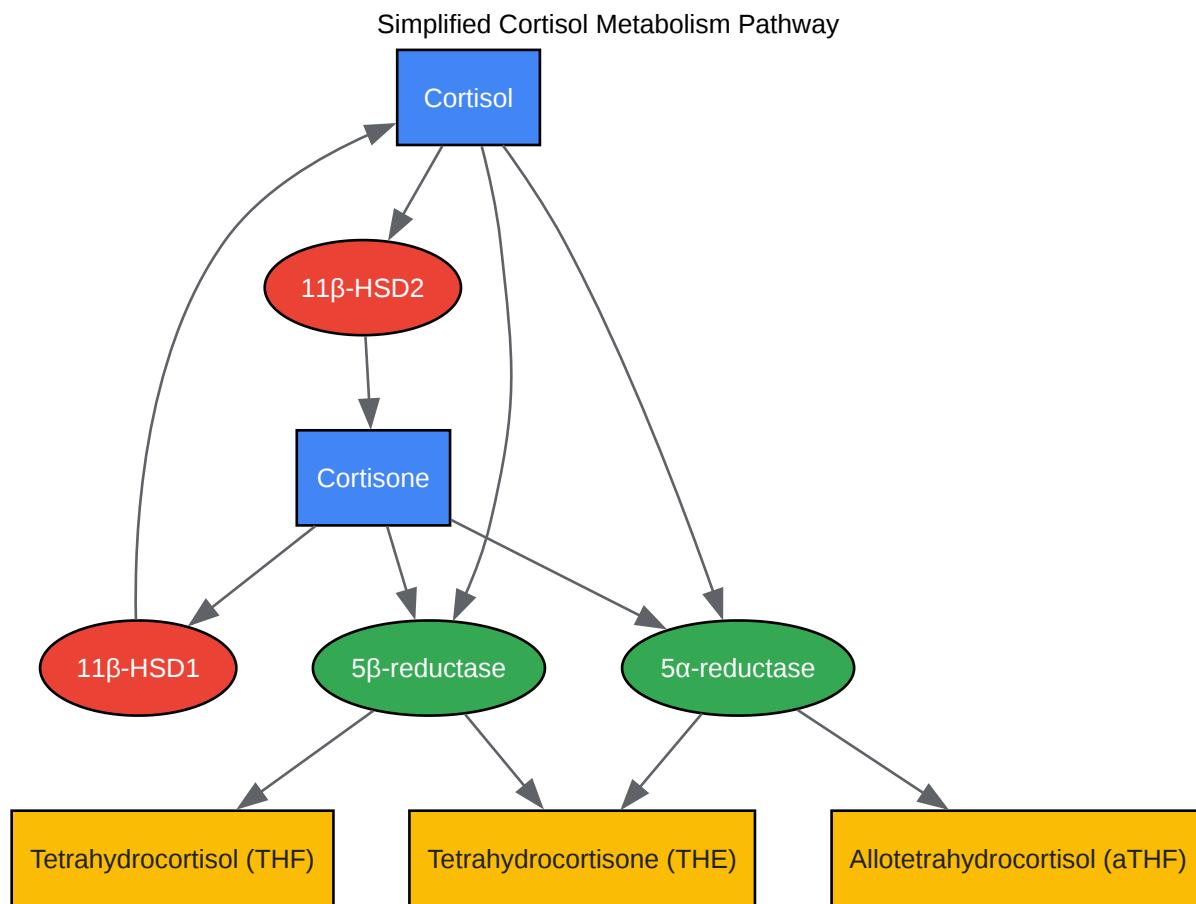
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for comprehensive urinary steroid profiling. The general workflow involves several key steps:

- Sample Preparation: A 24-hour urine collection is typically required.^[5] An internal standard is added to the urine sample to control for procedural losses.
- Hydrolysis: Steroid metabolites in urine are primarily present as water-soluble glucuronide and sulfate conjugates. An enzymatic hydrolysis step, often using β -glucuronidase and sulfatase, is necessary to cleave these conjugates and release the free steroids.
- Extraction: The free steroids are then extracted from the aqueous urine matrix using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) technique.
- Derivatization: To increase their volatility and thermal stability for gas chromatography, the extracted steroids undergo a two-step derivatization process. This typically involves the formation of methyloxime derivatives of keto groups, followed by silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers.
- GC-MS Analysis: The derivatized steroids are then separated on a capillary gas chromatography column and detected by a mass spectrometer. The mass spectrometer provides high selectivity and allows for the accurate identification and quantification of individual steroid metabolites based on their unique mass spectra and retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)


LC-MS/MS has emerged as a powerful alternative to GC-MS for steroid analysis, offering high sensitivity and specificity, often with simpler sample preparation.


- Sample Preparation: Similar to GC-MS, a 24-hour urine sample with an added internal standard is used. However, derivatization is not required for LC-MS/MS.
- Hydrolysis and Extraction: An enzymatic hydrolysis step is still necessary to measure total steroid metabolites. This is followed by a solid-phase extraction to clean up the sample and concentrate the analytes.
- LC-MS/MS Analysis: The extracted steroids are separated using liquid chromatography, typically on a reversed-phase column, and then detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) mode provides excellent specificity and sensitivity for the quantification of target analytes like **allotetrahydrocortisol**.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for establishing urinary steroid reference intervals and the metabolic pathway of cortisol.

Experimental Workflow for Urinary Steroid Reference Interval Establishment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis | PLOS One [journals.plos.org]
- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. Correction: Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid profile for urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Urinary Allotetrahydrocortisol Reference Intervals in Adults]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135583#reference-intervals-for-urinary-allotetrahydrocortisol-in-adults>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com